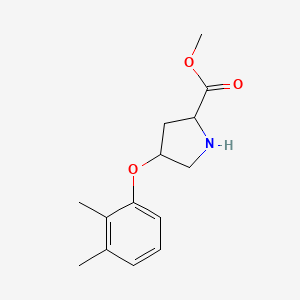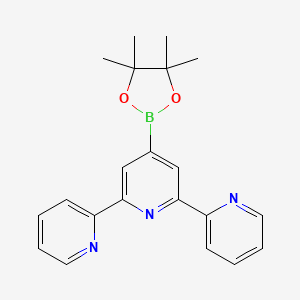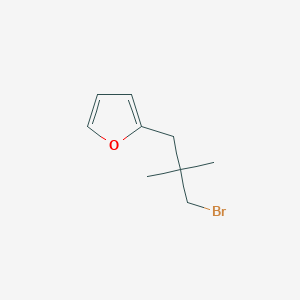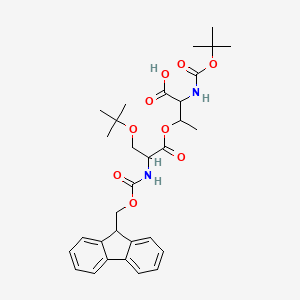![molecular formula C8H7IS B12104616 Benzo[b]thiophene, 2,3-dihydro-5-iodo-](/img/structure/B12104616.png)
Benzo[b]thiophene, 2,3-dihydro-5-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[b]thiophène, 2,3-dihydro-5-iodo- est un composé organique appartenant à la classe des composés hétérocycliques appelés benzothiophènes. Ces composés sont caractérisés par un cycle benzénique fusionné à un cycle thiophène. Le composé spécifique en question possède un atome d'iode lié à la 5e position de la structure dihydrobenzo[b]thiophène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de benzo[b]thiophène, 2,3-dihydro-5-iodo- implique généralement l'iodation du 2,3-dihydrobenzo[b]thiophène. Une méthode courante est la réaction de substitution aromatique électrophile où l'iode est introduit dans le cycle aromatique. Ceci peut être réalisé en utilisant de l'iode (I2) et un oxydant tel que l'acide nitrique (HNO3) ou le peroxyde d'hydrogène (H2O2) dans des conditions contrôlées .
Méthodes de production industrielle
Les méthodes de production industrielle pour le benzo[b]thiophène, 2,3-dihydro-5-iodo- ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire pour garantir des rendements, une pureté et une rentabilité plus élevés. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées .
Analyse Des Réactions Chimiques
Types de réactions
Benzo[b]thiophène, 2,3-dihydro-5-iodo- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à l'élimination de l'atome d'iode ou à la réduction du cycle thiophène.
Substitution : L'atome d'iode peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent l'acide m-chloroperbenzoïque (m-CPBA) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le palladium sur carbone (Pd/C) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés en présence d'une base.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Benzo[b]thiophène désiodé ou dérivés thiophènes réduits.
Substitution : Divers dérivés benzo[b]thiophène substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Benzo[b]thiophène, 2,3-dihydro-5-iodo- a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Médecine : Étudié pour son utilisation potentielle dans les produits pharmaceutiques, en particulier dans la synthèse de médicaments ayant des propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.
Industrie : Utilisé dans le développement de matériaux avancés tels que les semi-conducteurs organiques et les colorants.
Mécanisme d'action
Le mécanisme d'action de benzo[b]thiophène, 2,3-dihydro-5-iodo- dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, conduisant à un effet thérapeutique. L'atome d'iode peut jouer un rôle crucial dans l'affinité de liaison et la spécificité du composé à sa cible. Les voies moléculaires exactes impliquées dépendraient du système biologique spécifique étudié .
Applications De Recherche Scientifique
Benzo[b]thiophene, 2,3-dihydro-5-iodo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of advanced materials such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of benzo[b]thiophene, 2,3-dihydro-5-iodo- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The iodine atom can play a crucial role in the binding affinity and specificity of the compound to its target. The exact molecular pathways involved would depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzo[b]thiophène : Le composé parent sans la substitution iode.
2,3-Dihydrobenzo[b]thiophène : Le composé sans l'atome d'iode.
Benzo[c]thiophène : Un isomère avec un motif de fusion de cycle différent.
Unicité
Benzo[b]thiophène, 2,3-dihydro-5-iodo- est unique en raison de la présence de l'atome d'iode, qui peut modifier considérablement sa réactivité chimique et son activité biologique par rapport à ses homologues non iodés. L'atome d'iode peut améliorer la capacité du composé à participer aux liaisons halogènes, ce qui est important en chimie médicinale pour améliorer les interactions médicament-cible .
Propriétés
Formule moléculaire |
C8H7IS |
|---|---|
Poids moléculaire |
262.11 g/mol |
Nom IUPAC |
5-iodo-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 |
Clé InChI |
JLAPUCHSBVVNLE-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=C1C=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[5-Carboxy-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-7-yl]-2-(prop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid](/img/structure/B12104537.png)













